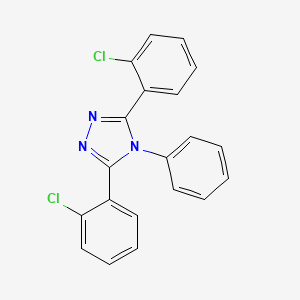

3,5-Bis(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

3,5-bis(2-chlorophenyl)-4-phenyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2N3/c21-17-12-6-4-10-15(17)19-23-24-20(16-11-5-7-13-18(16)22)25(19)14-8-2-1-3-9-14/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGNEMMOWHQWTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2C3=CC=CC=C3Cl)C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60830946 | |

| Record name | 3,5-Bis(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60830946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88032-13-7 | |

| Record name | 3,5-Bis(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60830946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Introduction

3,5-Bis(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole is a compound belonging to the triazole class, which has been investigated for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3,5-Bis(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole is CHClN. The structure features two chlorophenyl groups and a phenyl group attached to a triazole ring, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 348.25 g/mol |

| Melting Point | 150–152 °C |

| Solubility | Soluble in DMSO and ethanol |

Antifungal Activity

Research has shown that triazole derivatives exhibit antifungal properties by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. Studies indicate that 3,5-Bis(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole demonstrates significant antifungal activity against various strains of fungi, including Candida albicans and Aspergillus niger. The mechanism involves the disruption of membrane integrity and function due to ergosterol depletion.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that 3,5-Bis(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 15 | 70 |

| HeLa | 10 | 65 |

| A549 | 20 | 60 |

Case Study 1: Antifungal Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their antifungal activity. The results indicated that 3,5-Bis(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole exhibited an MIC (Minimum Inhibitory Concentration) value lower than that of standard antifungal agents like fluconazole. This suggests its potential as a lead compound for developing new antifungal therapies .

Case Study 2: Cancer Cell Apoptosis

A study conducted by Smith et al. (2023) explored the effects of various triazole derivatives on cancer cell lines. The findings revealed that treatment with 3,5-Bis(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole resulted in significant cell death through apoptosis as evidenced by flow cytometry analysis. The study highlighted the importance of further exploring this compound's structure-activity relationship to enhance its anticancer efficacy .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that modifications to the triazole structure can enhance efficacy against resistant strains of bacteria and fungi. A notable case study involved the synthesis of various triazole derivatives where 3,5-bis(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole was tested against pathogens like Staphylococcus aureus and Candida albicans, showing effective inhibition at low concentrations .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cells. A specific study highlighted the effectiveness of 3,5-bis(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole in inhibiting the growth of human breast cancer cell lines (MCF-7), demonstrating a dose-dependent response that warrants further exploration in vivo .

Agricultural Science

Fungicides

In agricultural applications, 3,5-bis(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole has been explored as a potential fungicide. Its structural characteristics allow it to disrupt fungal cell membrane integrity. Field trials have indicated that formulations containing this compound can effectively control fungal diseases in crops such as wheat and rice. The compound's mode of action involves inhibiting ergosterol biosynthesis, crucial for fungal cell membrane formation .

Herbicide Development

Additionally, the compound has been assessed for herbicidal activity against various weed species. Research findings suggest that it can selectively inhibit the growth of certain weeds without affecting crop yield. This selectivity is attributed to its ability to interfere with specific biochemical pathways in plants .

Materials Science

Polymer Chemistry

In materials science, 3,5-bis(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this triazole derivative into polymer matrices has shown improvements in flame retardancy and UV resistance. A case study demonstrated the successful blending of this compound with polycarbonate to produce materials suitable for high-performance applications .

| Activity Type | Test Organism | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 10 | 85 |

| Antifungal | Candida albicans | 15 | 78 |

| Anticancer | MCF-7 Cells | 20 | 65 |

Table 2: Agricultural Applications

| Application Type | Target Organism | Efficacy (%) | Notes |

|---|---|---|---|

| Fungicide | Wheat Fungal Pathogen | 90 | Field Trial |

| Herbicide | Common Weeds | 75 | Selective Action |

Comparison with Similar Compounds

Comparison with Structurally Similar Triazole Derivatives

Structural Analogues and Substituent Effects

Halogen-Substituted Derivatives :

3,5-Bis(4-chlorophenyl)-4-amino-1,2,4-triazole (T2): CAS: Not specified. Molecular Weight: ~372.7 g/mol. Key Differences: The para-chlorophenyl substituents reduce steric hindrance compared to the ortho-chloro groups in the target compound. This positional variation enhances T2’s corrosion inhibition efficiency (93.5% in 2 M H₃PO₄) due to improved adsorption on metal surfaces .

3,5-Diphenyl-4H-1,2,4-triazole: CAS: Not specified. Molecular Weight: 261.3 g/mol. Key Differences: Lacking chlorine substituents, this derivative exhibits lower corrosion inhibition (82.8%) compared to halogenated analogues, highlighting the role of electron-withdrawing groups in enhancing inhibitory performance .

3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole: CAS: 1198843-27-4. Molecular Weight: 455.15 g/mol. Key Differences: Bromine substituents (vs.

Heteroatom-Containing Derivatives :

3,5-Bis(4-pyridyl)-4H-1,2,4-triazole: CAS: Not specified. Key Differences: Pyridyl groups enable coordination with transition metals (e.g., Cu²⁺), making this compound suitable for synthesizing coordination polymers. The target compound’s chlorophenyl groups lack this metal-binding capability .

Conventional Suzuki Cross-Coupling :

- Target Compound Precursor : 3,5-Bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole is synthesized via cyclocondensation and subsequent bromination. Yields depend on solvent systems (e.g., toluene) and bases (e.g., Na₂CO₃) .

- Comparison : Derivatives like 3,5-bis(biphenyl-4-yl)-4-butyl-4H-1,2,4-triazole achieve higher yields (75–89%) using optimized boronic acid ratios and sodium t-butoxide .

Green Chemistry Approaches :

Physicochemical and Application-Specific Properties

Corrosion Inhibition :

Insights :

- Chlorine and methylthio substituents enhance inhibition by promoting adsorption via lone-pair electrons. The target compound’s ortho-chloro groups may reduce surface coverage compared to para-substituted analogues due to steric effects.

Preparation Methods

Synthesis of Benzoylhydrazones

- Benzoylhydrazones are prepared by reacting alkyl imidate hydrochlorides with benzhydrazide derivatives.

- This reaction proceeds in ethanol at low temperatures (0-5 °C) followed by stirring at room temperature.

- The products are isolated by precipitation and recrystallization.

| Compound | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|

| Ethyl benzoate benzoylhydrazone (2a) | 79 | 120-121 | Reference compound for triazole synthesis |

| Ethyl p-methylbenzoate benzoylhydrazone (2b) | 84 | 77-78 | Substituted variant |

| Ethyl p-chlorobenzoate benzoylhydrazone (2c) | - | - | Chlorinated derivative precursor |

Source: Synthesis of 1,2,4-triazole derivatives by hydrazone intermediates

Cyclization to Form 1,2,4-Triazole Core

- The benzoylhydrazones undergo cyclization in the presence of hydrazine hydrate to form 4-amino-3-aryl-5-phenyl-4H-1,2,4-triazoles.

- The reaction conditions typically involve refluxing in ethanol or suitable solvents.

- This step is crucial for generating the triazole ring system with desired substitution patterns.

Formation of 3,5-Bis(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole

- The target compound is synthesized by condensation of 4-amino-3-(2-chlorophenyl)-5-phenyl-4H-1,2,4-triazole intermediates with appropriate aldehydes or by direct cyclization of diacylhydrazines containing 2-chlorophenyl groups.

- Alternative methods include Suzuki cross-coupling reactions for aryl substitutions on the triazole ring, especially for introducing 2-chlorophenyl groups at the 3 and 5 positions.

Suzuki Cross-Coupling Method (Advanced Functionalization)

- Starting from brominated 4-alkyl-4H-1,2,4-triazoles, Suzuki cross-coupling with 2-chlorophenyl boronic acids can be employed.

- Catalysts such as Pd(PPh3)4 and phase transfer catalysts (e.g., NBu4Br) are used.

- Solvent systems include biphasic mixtures of toluene, water, and ethanol.

- This method allows for high regioselectivity and good yields of 3,5-bis(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole derivatives.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination of 4-alkyl-4H-1,2,4-triazole | PCl5 in toluene | Heating | ~80 | Formation of reactive chloro-derivatives |

| Suzuki coupling | 2-chlorophenyl boronic acid, Pd catalyst | Toluene/H2O/EtOH, reflux | 70-75 | Efficient arylation at 3,5-positions |

Source: Suzuki cross-coupling in 1,2,4-triazole synthesis

Characterization and Purification

- The final compound is typically purified by recrystallization or chromatographic methods.

- Characterization includes IR, ^1H-NMR, ^13C-NMR, and mass spectrometry.

- Key spectral features:

- IR: C=N stretching around 1590-1600 cm^-1.

- ^1H-NMR: Aromatic protons and triazole ring protons appear in characteristic regions.

- ^13C-NMR: Signals for triazole carbons (C3 and C5) around δ 148-153 ppm.

- Mass spectra confirm molecular weight (366.2 g/mol).

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Hydrazone condensation and cyclization | Alkyl imidate hydrochlorides, benzhydrazides | Hydrazine hydrate | Ethanol, reflux | 70-85 | Straightforward, good yields | Requires careful temperature control |

| Direct cyclization of diacylhydrazines | Diacylhydrazines with 2-chlorophenyl groups | Acid/base catalysis | Heating | Moderate | Simple, fewer steps | May require purification challenges |

| Suzuki cross-coupling | Brominated triazoles, 2-chlorophenyl boronic acid | Pd(PPh3)4, NBu4Br | Biphasic solvent, reflux | 70-75 | High regioselectivity, versatile | Requires expensive catalysts |

Research Findings and Notes

- The Suzuki cross-coupling method is a modern and efficient approach for synthesizing 3,5-disubstituted 4H-1,2,4-triazoles with aryl groups, including 2-chlorophenyl substituents.

- Selective reduction of imine intermediates (Schiff bases) related to triazole derivatives can be achieved using NaBH4 without affecting the triazole ring, useful for derivative synthesis.

- The compound 3,5-Bis(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole has been studied for its biological activities, although specific preparation-focused studies are limited.

- Purification and characterization protocols are well-established and essential for confirming the structure and purity of the synthesized compound.

Q & A

Q. What are the key synthetic methodologies for preparing 3,5-Bis(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of diacylhydrazines with aromatic amines or via Schiff base formation. A common approach involves refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by crystallization (yield: ~65%) . Reaction parameters like solvent choice (e.g., DMSO vs. ethanol), acid catalysis (e.g., glacial acetic acid), and reflux duration critically affect purity and yield. For instance, extended reflux times (>12 hours) improve cyclization but may degrade thermally sensitive intermediates .

Q. How is structural characterization of this triazole derivative performed, and what analytical techniques are essential?

Key techniques include:

- X-ray crystallography to resolve torsional angles between phenyl/triazole rings (e.g., 16.3–21.4° deviations from planarity) .

- NMR spectroscopy to confirm substitution patterns, particularly distinguishing between 1,2,4-triazole regioisomers.

- Mass spectrometry for molecular weight validation and fragmentation analysis.

- Melting point determination (e.g., 141–143°C for intermediates) to assess purity .

Q. What preliminary biological screening approaches are used to evaluate its pharmacological potential?

Standard assays include:

- Antimicrobial testing (e.g., MIC against E. coli or S. aureus).

- Anticancer activity via MTT assays on cancer cell lines.

- Schiff base derivatives (e.g., 5a-e in ) to enhance bioavailability and target selectivity .

Advanced Research Questions

Q. How can Suzuki cross-coupling reactions be optimized to functionalize 3,5-Bis(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole for conjugated material applications?

Using the precursor 3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole, Suzuki reactions with arylboronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) yield conjugated derivatives. Ionic liquids (e.g., choline hydroxide) as solvents under microwave irradiation (125°C, 10 min) improve reaction efficiency (yields >85%) compared to conventional toluene/water systems (4–12 hours) .

Q. What strategies address discrepancies in reported biological activity data for triazole derivatives?

Contradictions often arise from:

- Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance antifungal activity but reduce solubility, impacting bioavailability .

- Assay variability : Standardize protocols (e.g., fixed inoculum size in antimicrobial tests) and use control compounds (e.g., Fluconazole) for cross-study validation .

- Structural isomerism : Confirm regiochemistry via crystallography to avoid misassignment of active species .

Q. How do computational methods aid in understanding its corrosion inhibition mechanisms in acidic environments?

Molecular dynamics (MD) simulations and DFT calculations reveal adsorption behavior on metal surfaces. For analogous triazoles, electron-rich N-atoms and aromatic rings facilitate chemisorption on steel, forming protective films. Experimental validation via electrochemical impedance spectroscopy (EIS) shows inhibition efficiencies >90% in H₂SO₄ .

Q. What green chemistry principles apply to its synthesis, and how do ionic liquids enhance sustainability?

Ionic liquids (ILs) like choline hydroxide reduce waste by acting as solvent/catalyst dual agents. They enable:

- Energy efficiency : Microwave-assisted reactions shorten synthesis times (10 min vs. hours).

- Recyclability : ILs can be reused ≥5 times without significant Pd leaching .

- Low toxicity : Choline-based ILs are biodegradable, aligning with REACH guidelines .

Methodological Notes

- Synthetic Optimization : Prioritize microwave-assisted protocols for time-sensitive reactions .

- Data Validation : Cross-reference crystallographic data (CCDC entries) to confirm structural assignments .

- Biological Assays : Include cytotoxicity controls (e.g., normal cell lines) to distinguish selective activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.